2-Diphenylphosphorylethanol
Overview
Description
2-Diphenylphosphorylethanol is an organic compound with the molecular formula C14H15O2P. It is characterized by the presence of a phosphoryl group attached to a diphenyl structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diphenylphosphorylethanol typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Diphenylphosphorylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphoryl acetic acid.
Reduction: Reduction reactions can convert it into diphenylphosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Diphenylphosphoryl acetic acid.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted diphenylphosphorylethanol derivatives.
Scientific Research Applications
2-Diphenylphosphorylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphorylethanol involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.
Comparison with Similar Compounds
Diphenylphosphoryl chloride: Used in similar synthetic applications but differs in reactivity due to the presence of a chloride group.
Diphenylphosphine oxide: Shares structural similarities but lacks the hydroxyl group, affecting its chemical behavior.
Uniqueness: 2-Diphenylphosphorylethanol is unique due to its combination of a phosphoryl group and a hydroxyl group, providing distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-diphenylphosphorylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGUWSVXJYYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965380 | |
Record name | 2-(Diphenylphosphoryl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887-21-8, 5110-00-9 | |
Record name | NSC203005 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Diphenylphosphoryl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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